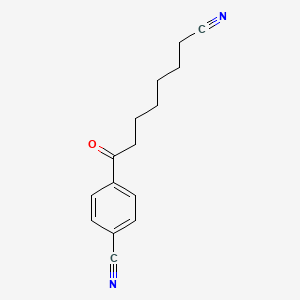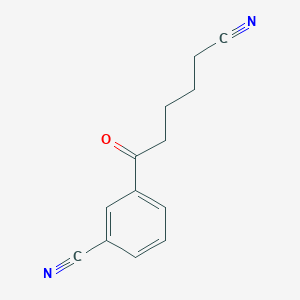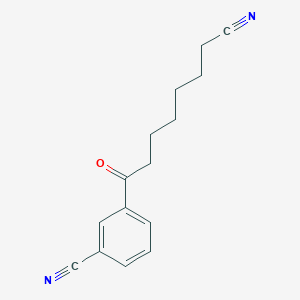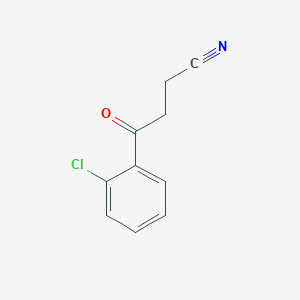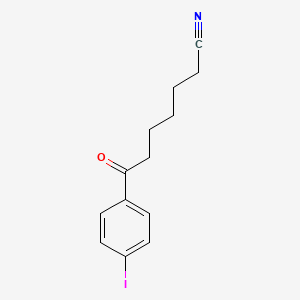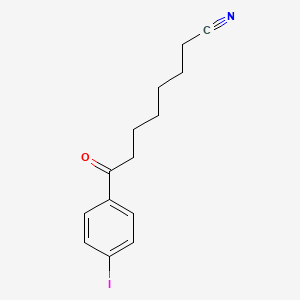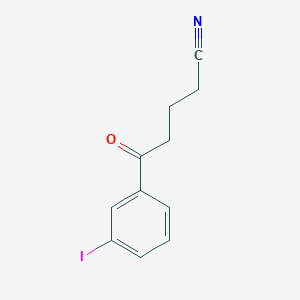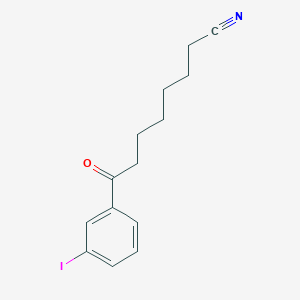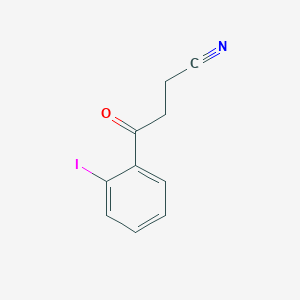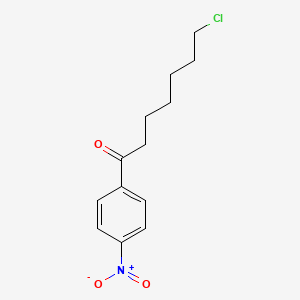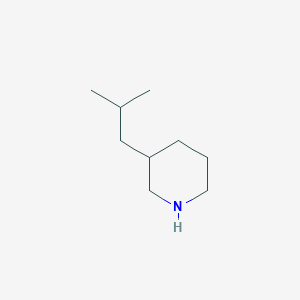
3-Isobutylpiperidine
Übersicht
Beschreibung
3-Isobutylpiperidine is a chemical compound with the molecular formula C₉H₁₉N. It is a member of the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties and potential for diverse reactions.
Wirkmechanismus
Target of Action
3-Isobutylpiperidine, also known as Icaridin or Picaridin, is a member of the piperidine chemical family . The primary targets of this compound are the olfactory system of insects, specifically the odorant receptors (ORs) and ionotropic receptors (IR) . These receptors play a crucial role in the insect’s ability to recognize its host’s cues .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, leading to the insect’s inability to recognize its host’s cues . This interaction involves the odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR) .
Pharmacokinetics
The pharmacokinetics and pharmacodynamics of drugs operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
The primary result of this compound’s action is its ability to repel insects, such as mosquitoes, biting flies, ticks, chiggers, and fleas . It achieves this by interfering with the insect’s olfactory system, leading to the insect’s inability to recognize its host’s cues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Isobutylpiperidine can be synthesized through several methods. One common approach involves the reaction of isobutylamine with 1,5-dibromopentane under basic conditions to form the piperidine ring. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Isobutylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated piperidine derivatives.
Substitution: N-alkylated piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Isobutylpiperidine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of molecular interactions and enzyme mechanisms.
Medicine: Research on its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a similar ring structure but without the isobutyl group.
2-Methylpiperidine: Another derivative with a methyl group instead of an isobutyl group.
4-Isobutylpiperidine: A positional isomer with the isobutyl group at the fourth position.
Uniqueness: 3-Isobutylpiperidine is unique due to the presence of the isobutyl group at the third position, which influences its chemical reactivity and physical properties. This structural feature can affect its binding affinity to molecular targets and its overall stability in various reactions .
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2)6-9-4-3-5-10-7-9/h8-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDLRLBJRSTYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



